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molecular formula C12H7F2N3 B8441941 4-(3,5-Difluoro-phenyl)-6-methyl-pyrimidine-2-carbonitrile

4-(3,5-Difluoro-phenyl)-6-methyl-pyrimidine-2-carbonitrile

Cat. No. B8441941
M. Wt: 231.20 g/mol
InChI Key: WEQUXPHOQAERJA-UHFFFAOYSA-N
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Patent
US07951824B2

Procedure details

To a solution and 13 mg of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in 5 ml of DMSO and 60 mg (1.22 mmol) of sodium cyanide were added 280 mg (1.16 mmol) of 2-Chloro-4-(3,5-difluoro-phenyl)-6-methyl-pyrimidine. After stirring for 3 h at 30-35° C., the mixture was worked according to standard procedures to yield the title compound (142 mg, 53%) as a light yellow crystalline solid, negative-ion MS (ISP): m/e=230.4 [M−H]−.
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][N:4]([CH2:5][CH2:6]1)CC2.[C-]#N.[Na+].ClC1[N:18]=[C:17]([C:19]2[CH:24]=[C:23]([F:25])[CH:22]=[C:21]([F:26])[CH:20]=2)[CH:16]=C(C)N=1>CS(C)=O>[F:25][C:23]1[CH:24]=[C:19]([C:17]2[CH:16]=[C:6]([CH3:5])[N:1]=[C:8]([C:7]#[N:4])[N:18]=2)[CH:20]=[C:21]([F:26])[CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13 mg
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
60 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
280 mg
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C1=CC(=CC(=C1)F)F)C
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h at 30-35° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1=NC(=NC(=C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 530%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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